molecular formula C11H12F2O4 B8281669 (4-Ethoxy-2,6-difluoro-phenyl)-methoxy-acetic acid

(4-Ethoxy-2,6-difluoro-phenyl)-methoxy-acetic acid

Cat. No. B8281669
M. Wt: 246.21 g/mol
InChI Key: MAXBBNBBWDIVRY-UHFFFAOYSA-N
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Patent
US07825258B2

Procedure details

To (4-ethoxy-2,6-difluoro-phenyl)-methoxy-acetic acid ethyl ester (4.0 g, 14.58 mmol, 1.0 equiv), dissolved in THF (75 mL) and methanol (15 mL), was added a solution of 1 M LiOH (17.5 mL) and the reaction mixture stirred at rt for 4 h. A solution of 1 M HCl (25 mL) was added, the organic solvents removed by evaporation under reduced pressure and the residue extracted with ethyl acetate. The organic layer was washed with water, dried over Na2SO4 and concentrated by evaporation under reduced pressure yielding 3.5 g (98%) of the title compound.
Name
(4-ethoxy-2,6-difluoro-phenyl)-methoxy-acetic acid ethyl ester
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
17.5 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:19])[CH:5]([C:8]1[C:13]([F:14])=[CH:12][C:11]([O:15][CH2:16][CH3:17])=[CH:10][C:9]=1[F:18])[O:6][CH3:7])C.[Li+].[OH-].Cl>C1COCC1.CO>[CH2:16]([O:15][C:11]1[CH:10]=[C:9]([F:18])[C:8]([CH:5]([O:6][CH3:7])[C:4]([OH:19])=[O:3])=[C:13]([F:14])[CH:12]=1)[CH3:17] |f:1.2|

Inputs

Step One
Name
(4-ethoxy-2,6-difluoro-phenyl)-methoxy-acetic acid ethyl ester
Quantity
4 g
Type
reactant
Smiles
C(C)OC(C(OC)C1=C(C=C(C=C1F)OCC)F)=O
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
17.5 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at rt for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic solvents removed by evaporation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC1=CC(=C(C(=C1)F)C(C(=O)O)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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